N-{3-[(2-fluorophenyl)(pyridin-2-ylamino)methyl]-4,5-dimethylthiophen-2-yl}benzamide
Description
N-{3-[(2-fluorophenyl)(pyridin-2-ylamino)methyl]-4,5-dimethylthiophen-2-yl}benzamide is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a combination of fluorophenyl, pyridinyl, and thiophenyl groups, which contribute to its distinctive chemical properties and reactivity.
Properties
Molecular Formula |
C25H22FN3OS |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
N-[3-[(2-fluorophenyl)-(pyridin-2-ylamino)methyl]-4,5-dimethylthiophen-2-yl]benzamide |
InChI |
InChI=1S/C25H22FN3OS/c1-16-17(2)31-25(29-24(30)18-10-4-3-5-11-18)22(16)23(19-12-6-7-13-20(19)26)28-21-14-8-9-15-27-21/h3-15,23H,1-2H3,(H,27,28)(H,29,30) |
InChI Key |
WNXVJYISMNLIJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(C2=CC=CC=C2F)NC3=CC=CC=N3)NC(=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(2-fluorophenyl)(pyridin-2-ylamino)methyl]-4,5-dimethylthiophen-2-yl}benzamide typically involves multi-step organic reactions. One common method includes the reaction of 2-fluorobenzaldehyde with pyridin-2-ylamine to form an intermediate Schiff base. This intermediate is then reacted with 4,5-dimethylthiophene-2-carboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-{3-[(2-fluorophenyl)(pyridin-2-ylamino)methyl]-4,5-dimethylthiophen-2-yl}benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Catalysts like palladium on carbon, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-{3-[(2-fluorophenyl)(pyridin-2-ylamino)methyl]-4,5-dimethylthiophen-2-yl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving inflammation or cancer.
Mechanism of Action
The mechanism of action of N-{3-[(2-fluorophenyl)(pyridin-2-ylamino)methyl]-4,5-dimethylthiophen-2-yl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. For instance, it may inhibit certain kinases or modulate receptor-ligand interactions, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation .
Comparison with Similar Compounds
Similar Compounds
6-(2-fluorophenyl)-N-(pyridin-3-ylmethyl)imidazo[1,2-a]pyrazin-8-amine: Shares the fluorophenyl and pyridinyl groups but differs in the core structure.
2-(pyridin-2-yl)pyrimidine derivatives: Contains the pyridinyl group and exhibits similar biological activities.
Uniqueness
N-{3-[(2-fluorophenyl)(pyridin-2-ylamino)methyl]-4,5-dimethylthiophen-2-yl}benzamide is unique due to its combination of fluorophenyl, pyridinyl, and thiophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
N-{3-[(2-fluorophenyl)(pyridin-2-ylamino)methyl]-4,5-dimethylthiophen-2-yl}benzamide is a synthetic compound that has garnered attention for its potential biological activity. With a molecular formula of C23H20FN3O2S and a molecular weight of 421.49 g/mol, this compound is characterized by its unique structural features that contribute to its pharmacological properties.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes:
- A fluorophenyl group
- A pyridinyl amine moiety
- A thiophene ring
Research indicates that compounds similar to this compound may exhibit inhibitory effects on various enzymes, particularly monoamine oxidase (MAO). MAO is crucial in the metabolism of neurotransmitters and is implicated in neurodegenerative diseases such as Alzheimer’s.
Case Studies:
- Monoamine Oxidase Inhibition : A study evaluating pyridazinone derivatives found that certain compounds with similar structural motifs exhibited potent MAO-B inhibition, with IC50 values as low as 0.013 µM . This suggests that this compound could also possess significant MAO inhibitory activity.
- Cytotoxicity Assessment : In vitro studies have shown that related compounds did not exhibit cytotoxic effects on healthy fibroblast cells at lower concentrations, indicating a favorable safety profile . This aspect is critical for drug development as it suggests potential therapeutic applications with reduced adverse effects.
Pharmacological Properties
The compound's biological activity may be attributed to several pharmacological properties:
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of similar compounds. The presence of the fluorine atom in the phenyl group is believed to enhance binding affinity to target enzymes through electronic effects, which may improve selectivity and potency.
Molecular Docking Studies
Molecular docking simulations have demonstrated favorable interactions between similar compounds and the active sites of MAO enzymes. The binding modes suggest that specific substitutions on the phenyl and pyridine rings can significantly influence the inhibitory activity against MAO-B .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
